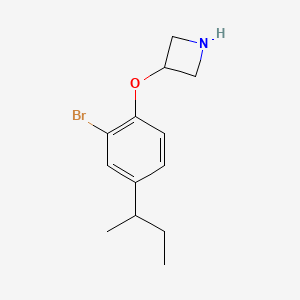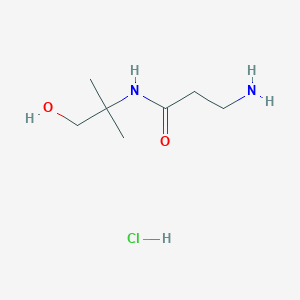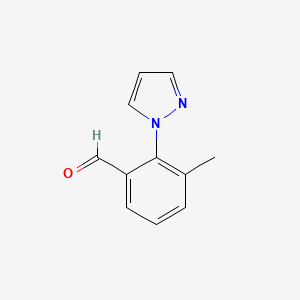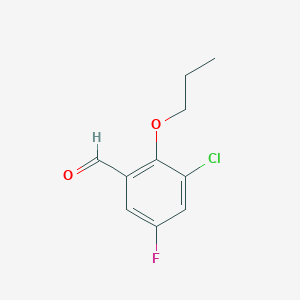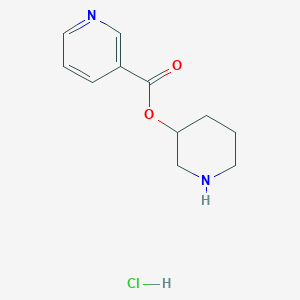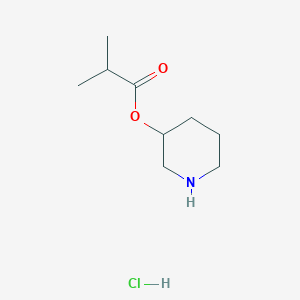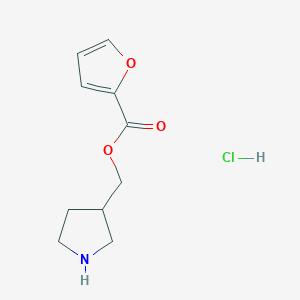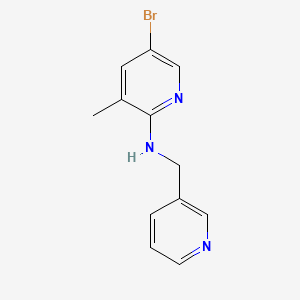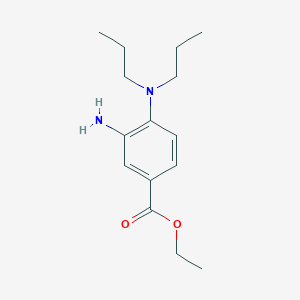![molecular formula C13H12BFO3 B1441741 [2-(4-フルオロフェノキシメチル)フェニル]ボロン酸 CAS No. 1334325-11-9](/img/structure/B1441741.png)
[2-(4-フルオロフェノキシメチル)フェニル]ボロン酸
概要
説明
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C13H12BFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenoxymethyl group.
科学的研究の応用
Chemistry: In organic synthesis, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biomolecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful for sensing glucose and other carbohydrates .
Medicine: In medicinal chemistry, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to inhibit enzymes and interact with biological targets .
Industry: The compound finds applications in the production of advanced materials, such as polymers and resins. It is also used in the development of agrochemicals and pharmaceuticals .
作用機序
Target of Action
The primary target of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by [2-(4-Fluorophenoxymethyl)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid are largely determined by its properties as an organoboron reagent . These reagents are generally stable, readily prepared, and environmentally benign . .
Result of Action
The result of the action of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmentally benign nature of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid also contribute to its efficacy under these conditions .
生化学分析
Biochemical Properties
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as lactate dehydrogenase, inhibiting its activity and thereby affecting cellular metabolism . Additionally, it can form reversible covalent bonds with diols, which makes it useful in the development of sensors for detecting carbohydrates and other biomolecules .
Cellular Effects
The effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with lactate dehydrogenase can lead to alterations in cellular metabolism, impacting the overall energy balance within the cell . Furthermore, its ability to form covalent bonds with diols can affect cell signaling pathways that rely on these molecules .
Molecular Mechanism
At the molecular level, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their functions. For example, its inhibition of lactate dehydrogenase occurs through the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, its interaction with diols involves the formation of cyclic esters, which can alter the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of lactate dehydrogenase affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, its interaction with diols can influence other metabolic pathways that rely on these molecules .
Transport and Distribution
Within cells and tissues, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its ability to form covalent bonds with target molecules, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with diols can target it to cellular membranes or other structures where these molecules are abundant . This localization is essential for its role in modulating enzyme activity and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid typically involves the reaction of 4-fluorophenol with benzyl bromide to form 4-fluorophenoxymethylbenzene. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid functionality. The final product is obtained after hydrolysis and purification .
Industrial Production Methods: Industrial production of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions: [2-(4-Fluorophenoxymethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Reduction: Boronic esters or alcohols.
類似化合物との比較
Phenylboronic Acid: Similar structure but lacks the fluorophenoxymethyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a fluorophenoxymethyl group.
Uniqueness: [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is unique due to the presence of the fluorophenoxymethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
特性
IUPAC Name |
[2-[(4-fluorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAIIMLGZJOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
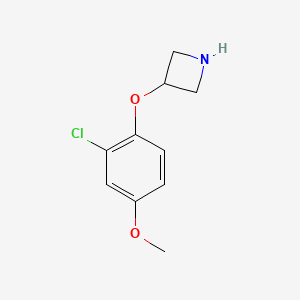

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
